3-(Bromomethyl)-1,1-difluorocyclobutane

Catalog No.
S989309
CAS No.
1252934-30-7
M.F
C5H7BrF2
M. Wt
185.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Bromomethyl)-1,1-difluorocyclobutane

CAS Number

1252934-30-7

Product Name

3-(Bromomethyl)-1,1-difluorocyclobutane

IUPAC Name

3-(bromomethyl)-1,1-difluorocyclobutane

Molecular Formula

C5H7BrF2

Molecular Weight

185.01 g/mol

InChI

InChI=1S/C5H7BrF2/c6-3-4-1-5(7,8)2-4/h4H,1-3H2

InChI Key

CAVNVGJESLKKME-UHFFFAOYSA-N

SMILES

C1C(CC1(F)F)CBr

Canonical SMILES

C1C(CC1(F)F)CBr

3-(Bromomethyl)-1,1-difluorocyclobutane is an organic compound characterized by its unique structure, which includes a cyclobutane ring substituted with bromine and fluorine atoms. Its molecular formula is C5_5H7_7BrF2_2, and it has a molecular weight of approximately 185.01 g/mol. The compound is recognized for its potential applications in various fields, including pharmaceuticals and materials science. The boiling point of 3-(Bromomethyl)-1,1-difluorocyclobutane is around 145.7 °C at 760 mmHg, while detailed data on its melting point and other physical properties remain limited .

There is no current information available on the mechanism of action of 3-(bromomethyl)-1,1-difluorocyclobutane.

  • Halogenated organic compound: The presence of bromine suggests potential health risks similar to other halogenated compounds. These can include skin, eye, and respiratory irritation upon exposure [].
  • Fluorinated compound: Fluorinated molecules can have unique properties affecting their environmental persistence and potential for bioaccumulation. However, the specific effects of fluorination in this compound require further investigation.

The reactivity of 3-(Bromomethyl)-1,1-difluorocyclobutane can be attributed to the presence of the bromomethyl group, which can undergo nucleophilic substitution reactions. This compound may participate in various chemical transformations, including:

  • Nucleophilic substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of new compounds.
  • Elimination reactions: Under certain conditions, the compound may lose hydrogen halides to form alkenes.
  • Cyclization reactions: Due to its cyclic structure, it may also engage in reactions that lead to the formation of larger cyclic compounds or complex structures.

Synthesis of 3-(Bromomethyl)-1,1-difluorocyclobutane can be achieved through several methods:

  • Halogenation of cyclobutane derivatives: Starting from difluorocyclobutane, bromination can be performed using bromine or other brominating agents under controlled conditions.
  • Reactions involving organometallic reagents: Utilizing organolithium or Grignard reagents to introduce the bromomethyl group selectively.
  • Direct fluorination techniques: Employing fluorinating agents to achieve the desired difluorination at specific positions on the cyclobutane ring.

These methods highlight the versatility in synthesizing this compound while ensuring selectivity towards functional groups.

3-(Bromomethyl)-1,1-difluorocyclobutane has potential applications in:

  • Pharmaceutical development: As a building block for synthesizing biologically active molecules.
  • Material science: In the development of fluorinated polymers or materials with unique properties due to the presence of bromine and fluorine.
  • Chemical synthesis: Serving as an intermediate in various organic synthesis pathways.

Several compounds share structural similarities with 3-(Bromomethyl)-1,1-difluorocyclobutane. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
3-Bromo-1-fluorocyclobutaneC4_4H6_6BrFContains one fluorine atom instead of two
1-Bromo-2,2-difluoropropaneC3_3H5_5BrF2_2Different carbon skeleton; more linear structure
3-Chloromethyl-1,1-difluorocyclobutaneC5_5H7_7ClF2_2Chlorine instead of bromine; similar reactivity

These compounds illustrate the diversity within halogenated cyclobutanes and highlight how variations in halogen substitution (bromine vs. chlorine) and molecular structure can influence their chemical properties and potential applications.

Molecular Formula: C₅H₇BrF₂
Molecular Weight: 185.01 g/mol
CAS Number: 1252934-30-7

Structural FeatureDescription
Cyclobutane coreFour-membered ring with strained bond angles (90°)
Bromomethyl substituent-CH₂Br group at position 3, enabling nucleophilic substitution
Geminal difluoro substituentsTwo fluorine atoms at position 1, enhancing electron-withdrawing effects

The compound’s SMILES string FC1(F)CC(CBr)C1 and InChI 1S/C5H7BrF2/c6-3-4-1-5(7,8)2-4/h4H,1-3H2 confirm its connectivity.

Historical Context in Organofluorine Chemistry

The synthesis of organofluorine compounds dates to the 19th century, with early examples including methyl fluoride (1835) and benzoyl fluoride (1862). While 3-(bromomethyl)-1,1-difluorocyclobutane itself emerged later, its development aligns with advancements in halogen exchange and difluorination methodologies. Notably, the Schiemann reaction (1920s) and modern deoxofluorination techniques (e.g., using Morph-DAST) enable precise fluorine introduction.

Significance in Modern Synthetic Chemistry

This compound serves as a versatile building block due to:

  • Reactivity of the bromomethyl group: Facilitates nucleophilic substitution (e.g., with amines, alkoxides) and cross-coupling reactions.
  • Fluorine’s electronic effects: Stabilizes adjacent carbocations and influences reaction pathways via inductive withdrawal.
  • Applications in drug discovery: Fluorinated cyclobutanes are integral to antiviral agents (e.g., Maraviroc) and kinase inhibitors.

Nomenclature and Structural Representation

IdentifierValue
IUPAC Name3-(Bromomethyl)-1,1-difluorocyclobutane
SynonymsCyclobutane, 3-(bromomethyl)-1,1-difluoro-; MFCD17170416
SMILESFC1(F)CC(CBr)C1
InChI1S/C5H7BrF2/c6-3-4-1-5(7,8)2-4/h4H,1-3H2

Synthesis and Reactivity

Synthesis Methods

Key Routes:

  • Deoxofluorination:
    • O-protected 2-(hydroxylmethyl)cyclobutanone undergoes fluorination using reagents like Morph-DAST.
    • Yields multigram quantities with high purity (>95%).
  • Halogen Exchange:
    • Bromination of 1,1-difluorocyclobutane derivatives under controlled conditions.

Optimal Conditions:

ParameterTypical Values
SolventDichloromethane, THF
Temperature0–25°C (ambient to mild heating)
Catalyst/ReagentMorph-DAST, Pd catalysts for cross-coupling

Reactivity Profile

The bromomethyl group and electron-deficient cyclobutane ring drive diverse transformations:

Reaction TypeConditionsOutcome
Nucleophilic substitutionNaOH, amines in ethanolAlcohol or amine derivatives
Cross-coupling (Buchwald-Hartwig)Pd(OAc)₂, BrettPhos ligand, NaOt-BuBiaryl or diaryl amines
Elimination (E2)Strong base (e.g., NaH, DBU)Olefins or cyclopropane derivatives

Mechanistic Insight:

  • Substitution: SN2 mechanism favored due to bromine’s good leaving-group ability.
  • Cross-coupling: BrettPhos ligand enhances Pd catalyst activity, enabling low loadings (0.01–0.05 mol%).

Applications in Research and Industry

Pharmaceutical Development

  • Antiviral Agents: Difluorocyclobutane scaffolds improve metabolic stability and reduce hERG channel affinity.
  • Kinase Inhibitors: Bromomethyl groups facilitate functionalization for target binding.

Materials Science

  • Fluoropolymers: Incorporation enhances thermal stability and chemical resistance.
  • Liquid Crystals: Fluorinated cyclobutanes modulate dielectric properties for display technologies.

Catalytic and Cross-Coupling Chemistry

  • Pd-Catalyzed Amination: Enables coupling with primary amines (e.g., methylamine) at 0.01 mol% Pd.
  • Late-Stage Functionalization: Used in PET tracers and biologically active molecules.

XLogP3

2.4

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Flammable Irritant

Flammable;Irritant

Dates

Modify: 2023-08-16

Explore Compound Types